PI3Kα versus mTOR Selectivity
PI3K/mTOR Inhibitor-12 (CAS 2891692-83-2) is a potent dual inhibitor with a 52-fold higher potency for PI3Kα over mTOR (IC50: 0.06 nM vs. 3.12 nM) . In contrast, the highly selective mTOR inhibitor WYE-125132 exhibits an IC50 of 0.19 nM for mTOR and >5,000-fold selectivity over PI3Ks [1]. This fundamental difference in selectivity profiles dictates their utility: PI3K/mTOR Inhibitor-12 is suited for dual-pathway blockade, whereas WYE-125132 is for mTOR-specific interrogation with minimal PI3K interference.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | PI3Kα: 0.06 nM; mTOR: 3.12 nM |
| Comparator Or Baseline | WYE-125132: mTOR IC50 = 0.19 nM |
| Quantified Difference | PI3K/mTOR Inhibitor-12 is 52-fold selective for PI3Kα over mTOR. WYE-125132 is >5,000-fold selective for mTOR over PI3Ks. |
| Conditions | Biochemical kinase inhibition assays |
Why This Matters
This dictates the choice between a tool for dual-pathway (PI3K/mTOR) inhibition in cancer models versus a highly specific mTOR probe for mechanistic studies.
- [1] Yu, K., et al. (2010). Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2. Cancer Research, 70(8 Suppl), Abstract 3736. doi:10.1158/1538-7445.AM10-3736 View Source
